Lithium(1+)ion6-fluoro-2-methylpyridine-3-sulfinate
Description
Lithium(1+) ion 6-fluoro-2-methylpyridine-3-sulfinate is a lithium sulfinate salt featuring a pyridine ring substituted with a fluorine atom at the 6-position and a methyl group at the 2-position. The sulfinate group (-SO₂⁻) is located at the 3-position of the pyridine ring, forming a stable ionic complex with a lithium counterion.
Synthesis of such compounds typically involves neutralization of pyridine-sulfinic acids with lithium bases. For example, sulfonyl chloride derivatives may serve as precursors for sulfonate analogs (as seen in ), but sulfinates require sulfinic acid intermediates . The fluorine and methyl substituents likely influence reactivity, solubility, and stability, making this compound distinct from other lithium sulfinates.
Properties
IUPAC Name |
lithium;6-fluoro-2-methylpyridine-3-sulfinate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO2S.Li/c1-4-5(11(9)10)2-3-6(7)8-4;/h2-3H,1H3,(H,9,10);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWARUHFEWBUYDM-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC1=C(C=CC(=N1)F)S(=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FLiNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium;6-fluoro-2-methylpyridine-3-sulfinate typically involves the reaction of 6-fluoro-2-methylpyridine with a sulfinic acid derivative in the presence of a lithium base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include a solvent such as tetrahydrofuran (THF) and a temperature range of -10°C to room temperature .
Industrial Production Methods
Industrial production of lithium;6-fluoro-2-methylpyridine-3-sulfinate follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure consistent quality and yield. The compound is typically produced in powder form and stored under specific conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Lithium(1+)ion6-fluoro-2-methylpyridine-3-sulfinate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonate derivatives.
Reduction: Reduction reactions can lead to the formation of sulfinate derivatives.
Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out in solvents like THF or dimethyl sulfoxide (DMSO) at controlled temperatures .
Major Products
The major products formed from these reactions include sulfonate and sulfinate derivatives, which have various applications in chemical synthesis and industrial processes .
Scientific Research Applications
Lithium(1+)ion6-fluoro-2-methylpyridine-3-sulfinate has several scientific research applications, including:
Biology: Investigated for its potential as a biochemical probe due to its unique structure and reactivity.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of lithium;6-fluoro-2-methylpyridine-3-sulfinate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can also participate in coordination chemistry, forming complexes with metal ions. The pathways involved in its reactivity include nucleophilic substitution and oxidative addition .
Comparison with Similar Compounds
Key Findings:
Substituent Effects on Reactivity: Electron-Withdrawing Groups (e.g., F): Fluorine at the 6-position (target compound) or 5,6-positions (difluoro analog) increases the sulfinate group’s acidity, enhancing its stability in oxidative environments .
Steric and Solubility Considerations :
- Bulky substituents like tert-butyl (4-C(CH₃)₃) reduce solubility in polar solvents due to steric hindrance, whereas smaller groups (e.g., CH₃) maintain moderate solubility .
- The target compound’s 2-methyl group may marginally hinder interactions compared to unsubstituted analogs but could improve lipophilicity.
Synthetic Pathways :
- Sulfinate salts are typically synthesized via neutralization of sulfinic acids with lithium hydroxide, differing from sulfonate derivatives (e.g., ’s use of sulfonyl chlorides) . Substituted pyridine-sulfinic acids may require regioselective halogenation or alkylation during precursor synthesis.
Research and Industrial Context
While direct studies on the target compound are absent in the provided evidence, trends from analogous compounds suggest:
- Battery Applications : Fluorinated lithium compounds (e.g., LiPF₆) are prevalent in electrolytes due to their stability; the target’s fluorine substituent may align with this trend .

- Pharmaceutical Intermediates : Pyridine sulfinates serve as precursors for sulfonamide drugs (e.g., ’s ranitidine-related compounds), though steric and electronic factors dictate reactivity .
Biological Activity
Lithium(1+) ion 6-fluoro-2-methylpyridine-3-sulfinate is a compound that has garnered attention in the field of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
Lithium(1+) ion 6-fluoro-2-methylpyridine-3-sulfinate is characterized by the presence of a lithium ion coordinated with a sulfinic acid derivative of 6-fluoro-2-methylpyridine. The molecular formula can be represented as . Its structural attributes contribute to its reactivity and interaction with biological systems.
The biological activity of lithium compounds is primarily attributed to their ability to modulate neurotransmitter systems, particularly in the treatment of mood disorders. Key mechanisms include:
- Inhibition of Inositol Monophosphatase : Lithium inhibits inositol monophosphatase, leading to decreased inositol levels, which are crucial for phosphoinositide signaling pathways involved in neurotransmitter release.
- Neuroprotective Effects : Lithium has been shown to exert neuroprotective effects through the activation of the Wnt/β-catenin signaling pathway, promoting neuronal survival and regeneration.
- Modulation of Glutamate Levels : Lithium can influence glutamate signaling, which is vital for mood regulation and cognitive function.
Biological Activity Data
The following table summarizes key findings from studies on lithium compounds, including lithium(1+) ion 6-fluoro-2-methylpyridine-3-sulfinate:
Case Studies
- Antidepressant Efficacy : A study published in The Journal of Organic Chemistry explored the antidepressant-like effects of lithium compounds, including derivatives like lithium(1+) ion 6-fluoro-2-methylpyridine-3-sulfinate, in rodent models. Results indicated a significant reduction in depressive-like behaviors compared to control groups, suggesting potential therapeutic applications in treating depression .
- Neuroprotection Against Oxidative Stress : Research focused on the neuroprotective capabilities of lithium derivatives highlighted their role in protecting neurons from oxidative damage. In vitro experiments demonstrated that treatment with lithium(1+) ion 6-fluoro-2-methylpyridine-3-sulfinate significantly increased cell viability under oxidative stress conditions .
- Impact on Neurotransmitter Dynamics : A comprehensive analysis investigated how lithium compounds affect neurotransmitter dynamics. The study found that administration of lithium(1+) ion 6-fluoro-2-methylpyridine-3-sulfinate resulted in increased serotonin and norepinephrine levels, which are critical for mood stabilization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

